molecular formula C9H8F2N2 B13525876 4-(2-Amino-1,1-difluoroethyl)benzonitrile

4-(2-Amino-1,1-difluoroethyl)benzonitrile

Cat. No.: B13525876
M. Wt: 182.17 g/mol
InChI Key: GSRZWUNAKLBWHJ-UHFFFAOYSA-N
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Description

4-(2-Amino-1,1-difluoroethyl)benzonitrile is an organic compound with the molecular formula C9H8F2N2 It is characterized by the presence of an amino group and two fluorine atoms attached to an ethyl group, which is further connected to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Amino-1,1-difluoroethyl)benzonitrile typically involves multiple steps. One common method starts with the bromination of a precursor compound, followed by a cyano group replacement and aminolysis substitution. The reaction conditions often involve the use of glacial acetic acid, concentrated sulfuric acid, dibromohydantoin, quinoline, cuprous cyanide, liquid ammonia, and ethanol .

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and cost-effective. The process involves easily obtainable raw materials and straightforward procedures. The total yield of the product can reach up to 75%, with high purity and minimal harmful emissions .

Chemical Reactions Analysis

Types of Reactions

4-(2-Amino-1,1-difluoroethyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the amino group can lead to the formation of nitro compounds, while reduction of the nitrile group can produce primary amines .

Scientific Research Applications

4-(2-Amino-1,1-difluoroethyl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(2-Amino-1,1-difluoroethyl)benzonitrile involves its interaction with specific molecular targets. The amino group and the fluorine atoms play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Amino-1,1-difluoroethyl)benzonitrile is unique due to the presence of both an amino group and two fluorine atoms on the ethyl group. This structural feature imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it valuable for various applications.

Properties

Molecular Formula

C9H8F2N2

Molecular Weight

182.17 g/mol

IUPAC Name

4-(2-amino-1,1-difluoroethyl)benzonitrile

InChI

InChI=1S/C9H8F2N2/c10-9(11,6-13)8-3-1-7(5-12)2-4-8/h1-4H,6,13H2

InChI Key

GSRZWUNAKLBWHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C(CN)(F)F

Origin of Product

United States

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